(E)-1-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzo[d]thiazole-2-carbaldehyde and 4-isopropylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.
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Step 1: Preparation of Benzo[d]thiazole-2-carbaldehyde
- Starting material: Benzo[d]thiazole
- Reagent: Vilsmeier-Haack reagent (DMF and POCl3)
- Conditions: Reflux in DMF
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Step 2: Claisen-Schmidt Condensation
- Reactants: Benzo[d]thiazole-2-carbaldehyde and 4-isopropylacetophenone
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Conditions: Reflux
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the double bond.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The biological activity of (E)-1-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)prop-2-en-1-one is often attributed to its ability to interact with various molecular targets and pathways. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(benzo[d]thiazol-2-yl)-3-phenylprop-2-en-1-one: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
(E)-1-(benzo[d]thiazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic effects.
Uniqueness
The presence of the isopropyl group in (E)-1-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)prop-2-en-1-one enhances its lipophilicity and may improve its ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent. Additionally, the benzo[d]thiazole moiety is known for its bioactivity, contributing to the compound’s overall pharmacological profile.
Properties
IUPAC Name |
(E)-1-(1,3-benzothiazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-13(2)15-10-7-14(8-11-15)9-12-17(21)19-20-16-5-3-4-6-18(16)22-19/h3-13H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKVMFSKZCZQGA-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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